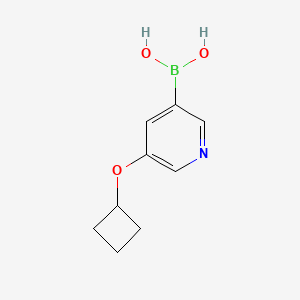![molecular formula C9H15ClFN B13466268 3-{3-Fluorobicyclo[1.1.1]pentan-1-yl}pyrrolidine hydrochloride](/img/structure/B13466268.png)
3-{3-Fluorobicyclo[1.1.1]pentan-1-yl}pyrrolidine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-{3-Fluorobicyclo[111]pentan-1-yl}pyrrolidine hydrochloride is a chemical compound that features a unique bicyclic structure with a fluorine atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-{3-Fluorobicyclo[1.1.1]pentan-1-yl}pyrrolidine hydrochloride typically involves multiple steps starting from commercially available precursors. One common route involves the fluorination of a bicyclo[1.1.1]pentane derivative, followed by the introduction of the pyrrolidine moiety. The reaction conditions often require the use of strong bases, fluorinating agents, and controlled temperatures to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and cost-effectiveness, often involving continuous flow reactors and automated systems to handle the reagents and reaction conditions efficiently.
Analyse Chemischer Reaktionen
Types of Reactions
3-{3-Fluorobicyclo[1.1.1]pentan-1-yl}pyrrolidine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the fluorinated carbon, using reagents like sodium azide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of azides or nitriles.
Wissenschaftliche Forschungsanwendungen
3-{3-Fluorobicyclo[1.1.1]pentan-1-yl}pyrrolidine hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its potential therapeutic properties, including as an antiviral or anticancer agent.
Industry: Utilized in the development of new materials with unique properties.
Wirkmechanismus
The mechanism of action of 3-{3-Fluorobicyclo[1.1.1]pentan-1-yl}pyrrolidine hydrochloride involves its interaction with specific molecular targets. The fluorine atom in the bicyclic structure can enhance binding affinity to certain receptors or enzymes, potentially leading to biological effects. The exact pathways and targets would depend on the specific application being investigated.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-Fluorobicyclo[1.1.1]pentan-1-ylmethanol
- 2-Amino-3-(3-fluorobicyclo[1.1.1]pentan-1-yl)propanoic acid hydrochloride
- 3-Fluorobicyclo[1.1.1]pentan-1-amine hydrochloride
Uniqueness
3-{3-Fluorobicyclo[1.1.1]pentan-1-yl}pyrrolidine hydrochloride is unique due to the presence of the pyrrolidine ring, which can impart different chemical and biological properties compared to other fluorinated bicyclic compounds. This uniqueness makes it a valuable compound for various research and industrial applications.
Eigenschaften
Molekularformel |
C9H15ClFN |
|---|---|
Molekulargewicht |
191.67 g/mol |
IUPAC-Name |
3-(3-fluoro-1-bicyclo[1.1.1]pentanyl)pyrrolidine;hydrochloride |
InChI |
InChI=1S/C9H14FN.ClH/c10-9-4-8(5-9,6-9)7-1-2-11-3-7;/h7,11H,1-6H2;1H |
InChI-Schlüssel |
MRCAGEDYIZOCDO-UHFFFAOYSA-N |
Kanonische SMILES |
C1CNCC1C23CC(C2)(C3)F.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![methyl2-[(2S,4R)-4-(benzyloxy)pyrrolidin-2-yl]acetatehydrochloride](/img/structure/B13466190.png)
![6-methyl-5-phenyl-2-(pyridin-3-yl)-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B13466197.png)

![(1S,2S,4R)-1,7,7-trimethylbicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B13466206.png)

![tert-butyl N-[2-methyl-1-(pyrimidin-2-ylsulfanyl)propan-2-yl]carbamate](/img/structure/B13466221.png)

![3-Hydroxy-1-[4-(trifluoromethoxy)phenyl]cyclobutanecarbonitrile](/img/structure/B13466232.png)

![5-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propan-2-yl]-1,2-oxazole-3-carboxylic acid](/img/structure/B13466247.png)


![6-[Methyl(2-methylpropyl)amino]pyridine-3-carboxylic acid](/img/structure/B13466263.png)

